molecular formula C10H9BrO2 B12441841 3-[4-(Bromomethyl)phenyl]prop-2-enoic acid CAS No. 927800-43-9

3-[4-(Bromomethyl)phenyl]prop-2-enoic acid

Cat. No.: B12441841
CAS No.: 927800-43-9
M. Wt: 241.08 g/mol
InChI Key: WMPJRZQASMKAHC-UHFFFAOYSA-N
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Description

3-[4-(Bromomethyl)phenyl]prop-2-enoic acid, also known as (E)-3-(4-(bromomethyl)phenyl)acrylic acid, is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Bromomethyl)phenyl]prop-2-enoic acid typically involves the bromination of 4-methylphenylprop-2-enoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Bromomethyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[4-(Bromomethyl)phenyl]prop-2-enoic acid involves the formation of covalent bonds with target molecules. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various biological nucleophiles, such as thiol groups in proteins. This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Chloromethyl)phenyl]prop-2-enoic acid
  • 3-[4-(Methyl)phenyl]prop-2-enoic acid
  • 3-[4-(Hydroxymethyl)phenyl]prop-2-enoic acid

Uniqueness

3-[4-(Bromomethyl)phenyl]prop-2-enoic acid is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- or methyl-substituted analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies .

Properties

CAS No.

927800-43-9

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

3-[4-(bromomethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H9BrO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,7H2,(H,12,13)

InChI Key

WMPJRZQASMKAHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C=CC(=O)O

Origin of Product

United States

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